molecular formula C16H15N7O2S B11125242 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B11125242
M. Wt: 369.4 g/mol
InChI Key: VWPCGVFTCAXJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl and oxo groups: These functional groups can be introduced through selective alkylation and oxidation reactions.

    Attachment of the thiazolyl ethyl acetamide moiety: This step may involve nucleophilic substitution reactions using thiazole derivatives and acetamide intermediates.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for research in organic synthesis and reaction mechanisms.

Biology

Medicine

The compound may have potential as a pharmaceutical agent, with applications in drug discovery and development.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-6-oxopyrido[3,4-d]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
  • 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Uniqueness

The unique structural features of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide, such as the specific arrangement of heterocyclic rings and functional groups, distinguish it from similar compounds. These features may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H15N7O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C16H15N7O2S/c1-10-20-16-19-8-11-12(23(16)21-10)3-6-22(15(11)25)9-13(24)17-4-2-14-18-5-7-26-14/h3,5-8H,2,4,9H2,1H3,(H,17,24)

InChI Key

VWPCGVFTCAXJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.